molecular formula C21H19ClN4O4S B292407 3-Ethyl 6-methyl 1-(3-chlorophenyl)-7-methyl-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate

3-Ethyl 6-methyl 1-(3-chlorophenyl)-7-methyl-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate

Cat. No. B292407
M. Wt: 458.9 g/mol
InChI Key: KZZAEOSWPHIXMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl 6-methyl 1-(3-chlorophenyl)-7-methyl-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate is a chemical compound that has been the subject of scientific research for its potential applications in medicine. This compound is a member of the triazolopyrimidine family and has been found to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3-Ethyl 6-methyl 1-(3-chlorophenyl)-7-methyl-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and receptors, which may contribute to its antimicrobial, antifungal, and anticancer properties.
Biochemical and Physiological Effects:
Studies have shown that 3-Ethyl 6-methyl 1-(3-chlorophenyl)-7-methyl-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate has a range of biochemical and physiological effects. It has been found to inhibit the growth of several types of bacteria and fungi. It has also been shown to induce cell death in cancer cells. In addition, it has been found to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Ethyl 6-methyl 1-(3-chlorophenyl)-7-methyl-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate in lab experiments is its potential as a treatment for various diseases. However, a limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in the lab.

Future Directions

There are several future directions for research on 3-Ethyl 6-methyl 1-(3-chlorophenyl)-7-methyl-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate. One direction is to further investigate its potential as a treatment for Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on other types of cancer cells. Additionally, research could focus on optimizing the synthesis method and understanding the compound's mechanism of action.

Synthesis Methods

The synthesis of 3-Ethyl 6-methyl 1-(3-chlorophenyl)-7-methyl-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate has been described in the literature. One method involves the reaction of 3-chlorobenzaldehyde, 2-thiophenecarboxaldehyde, and ethyl acetoacetate with ammonium acetate and sodium ethoxide in ethanol. The resulting product is then treated with methyl iodide and sodium ethoxide in ethanol to yield the final product.

Scientific Research Applications

3-Ethyl 6-methyl 1-(3-chlorophenyl)-7-methyl-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate has been the subject of scientific research for its potential applications in medicine. Studies have shown that this compound has antimicrobial, antifungal, and anticancer properties. It has also been found to have potential as a treatment for Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C21H19ClN4O4S

Molecular Weight

458.9 g/mol

IUPAC Name

3-O-ethyl 6-O-methyl 1-(3-chlorophenyl)-7-methyl-5-thiophen-2-yl-5H-[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate

InChI

InChI=1S/C21H19ClN4O4S/c1-4-30-20(28)18-24-26(14-8-5-7-13(22)11-14)21-23-12(2)16(19(27)29-3)17(25(18)21)15-9-6-10-31-15/h5-11,17H,4H2,1-3H3

InChI Key

KZZAEOSWPHIXMP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C2=NC(=C(C(N12)C3=CC=CS3)C(=O)OC)C)C4=CC(=CC=C4)Cl

Canonical SMILES

CCOC(=O)C1=NN(C2=NC(=C(C(N12)C3=CC=CS3)C(=O)OC)C)C4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.